![molecular formula C22H19BrClFN4O3 B13386940 4-bromo-N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]but-2-enamide](/img/structure/B13386940.png)
4-bromo-N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]but-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms, as well as a quinazoline core. The presence of these functional groups makes it a valuable molecule for research and development in chemistry, biology, and medicine.
准备方法
The synthesis of 4-bromo-N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]but-2-enamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the bromine, chlorine, and fluorine atoms. The final step involves the formation of the but-2-enamide moiety. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the bromine and chlorine atoms makes it susceptible to oxidation reactions, which can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Addition: The double bond in the but-2-enamide moiety can undergo addition reactions with reagents such as hydrogen gas (in the presence of a catalyst) or halogens.
科学研究应用
4-bromo-N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]but-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced chemical resistance.
作用机制
The mechanism of action of 4-bromo-N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the halogen atoms and the quinazoline core allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved may vary depending on the specific application and the biological system being studied.
相似化合物的比较
Compared to other similar compounds, 4-bromo-N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]but-2-enamide stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include:
4-bromo-3-chloro-2-fluoroaniline: Shares the halogen atoms but lacks the quinazoline core and the but-2-enamide moiety.
4-bromo-2-fluoroaniline: Similar halogenation pattern but lacks the additional functional groups present in the target compound.
4-bromo-3-fluoroaniline: Another halogenated aniline derivative with fewer functional groups.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
属性
IUPAC Name |
4-bromo-N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClFN4O3/c23-6-1-2-21(30)29-19-9-15-18(10-20(19)32-14-5-7-31-11-14)26-12-27-22(15)28-13-3-4-17(25)16(24)8-13/h1-4,8-10,12,14H,5-7,11H2,(H,29,30)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJWAIKYBNTYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)C=CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/structure/B13386862.png)
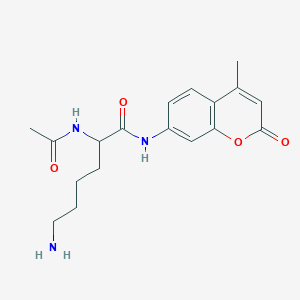
![methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13386874.png)
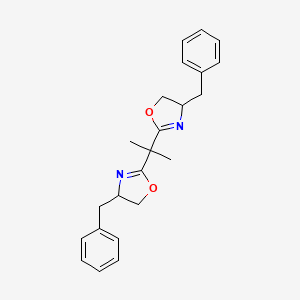
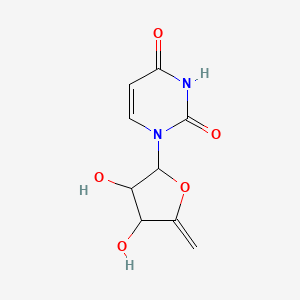

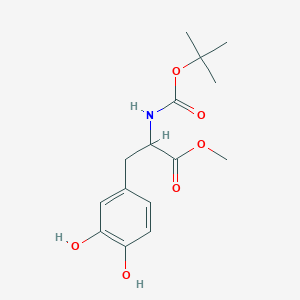
![[4-(Aminomethyl)phenyl]methanamine; hexanedioic acid](/img/structure/B13386896.png)
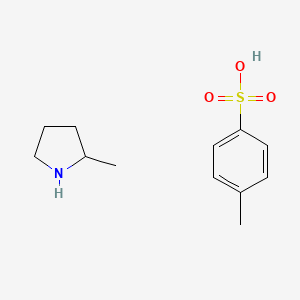
![Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate](/img/structure/B13386904.png)
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13386905.png)
![2-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13386909.png)
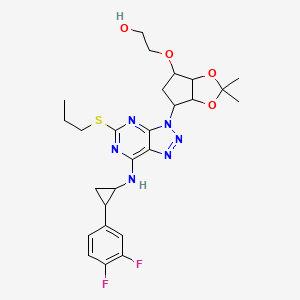
![(1S,2R,6S,8R,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B13386914.png)
